

# Application Notes and Protocols for YTK-105 in Cell Culture Experiments

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## Compound of Interest

Compound Name: YTK-105

Cat. No.: B283701

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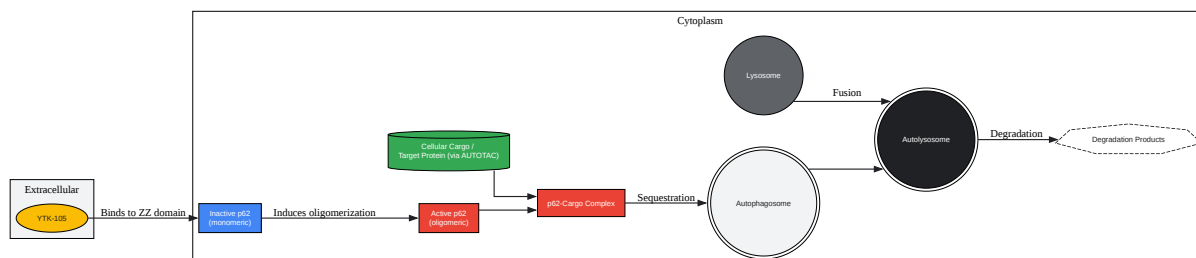
## Introduction

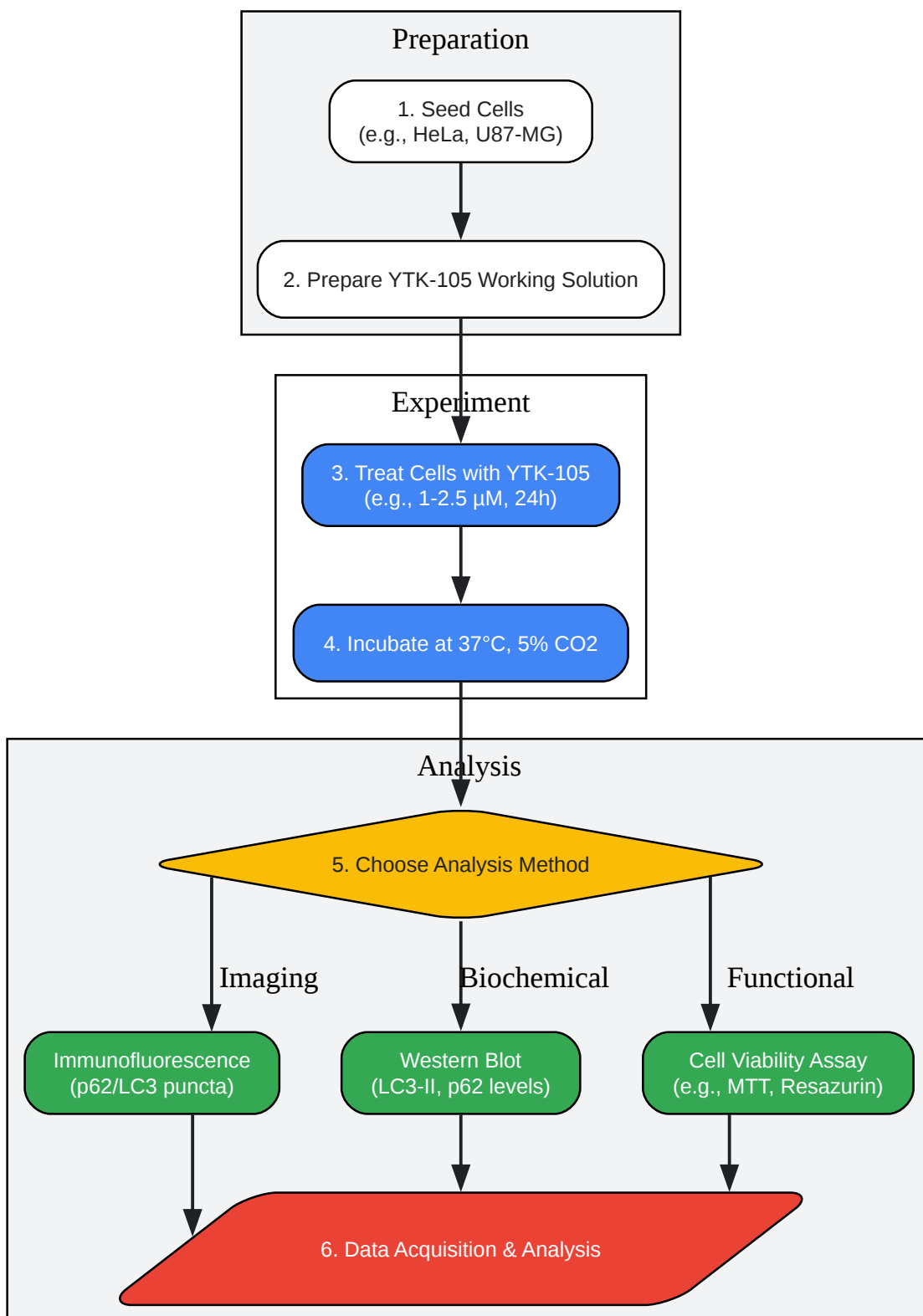
**YTK-105** is a potent ligand for the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein. [1][2][3][4] It functions as an activator of p62-dependent selective macroautophagy. This property makes **YTK-105** a valuable tool in the development of AUTophagy-TArgeting Chimeras (AUTOTACs). [1][5] AUTOTACs are bifunctional molecules designed to induce the degradation of specific target proteins through the autophagy-lysosome system. [5][6] These application notes provide detailed protocols for the use of **YTK-105** in cell culture experiments to study and induce selective autophagy.

## Mechanism of Action

**YTK-105** mimics the binding of N-terminal arginine (Nt-Arg)-mimicking p62-ZZ ligands, which activates the otherwise dormant autophagy receptor p62. [5] Upon binding to the ZZ domain of p62, **YTK-105** induces the oligomerization of p62. [5][6] This oligomerization is a critical step for the recruitment of cargo and the formation of p62 bodies. These bodies are then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed cargo. [7] When incorporated into an AUTOTAC, **YTK-105** directs the chimera to the p62 protein, thereby linking a target protein to the autophagy machinery for degradation.

## Signaling Pathway of YTK-105 Induced Autophagy





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